

Efficacy of BRL-42715 against extendedspectrum β-lactamases (ESBLs)

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Compound of Interest		
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BRL-42715: A Potent Inhibitor of Extended-Spectrum β-Lactamases

A comparative analysis of **BRL-42715** reveals its superior efficacy in combating a wide array of extended-spectrum β -lactamases (ESBLs) when benchmarked against other established β -lactamase inhibitors. This guide provides an in-depth comparison, supported by experimental data, for researchers, scientists, and drug development professionals.

Extended-spectrum β -lactamases are enzymes produced by certain bacteria that confer resistance to a broad spectrum of β -lactam antibiotics, posing a significant challenge in clinical practice. **BRL-42715**, a novel penem β -lactamase inhibitor, has demonstrated exceptional potency against these enzymes.

Comparative Efficacy Against ESBLs

BRL-42715 exhibits significantly greater inhibitory activity against a wide range of β-lactamases, including plasmid-mediated TEM, SHV, and OXA types, as well as chromosomally mediated enzymes, compared to conventional inhibitors like clavulanic acid, sulbactam, and tazobactam.[1][2][3] Notably, the concentration of BRL-42715 required to inhibit 50% of the activity (IC50) of most β-lactamase enzymes is remarkably low, often less than 0.01 μ g/mL, which is 10- to 100-fold lower than that of other inhibitors.[1] Against cephalosporinases produced by Enterobacteriaceae, BRL-42715 demonstrated IC50 values of less than 0.004 mg/L, establishing it as a highly efficient inhibitor.[4]



Quantitative Comparison of Inhibitory Activity

β-Lactamase Inhibitor	Target Enzymes	Reported IC50 Values	Key Findings
BRL-42715	Broad range of plasmid and chromosomally mediated β-lactamases (TEM, SHV, OXA, cephalosporinases)	< 0.01 μg/mL for most β-lactamases[1]; < 0.004 mg/L for cephalosporinases[4]	10- to 100-fold more potent than other inhibitors.[1] Effectively potentiates the activity of β-lactam antibiotics.[1][2]
Clavulanic Acid	Primarily Class A β- lactamases (e.g., TEM, SHV)	Higher than BRL- 42715	Less effective against cephalosporinases compared to BRL- 42715.[3][4]
Sulbactam	Primarily Class A β- lactamases	Higher than BRL- 42715	Generally lower potency than clavulanic acid and tazobactam.[3][4]
Tazobactam	Extended-spectrum Class A β-lactamases	Higher than BRL- 42715	Less effective against cephalosporinases compared to BRL- 42715.[3][4]

Potentiation of Antibiotic Activity

A key measure of a β -lactamase inhibitor's efficacy is its ability to restore the activity of β -lactam antibiotics against resistant bacteria. In the presence of **BRL-42715**, the Minimum Inhibitory Concentrations (MICs) of antibiotics like amoxicillin against β -lactamase-producing Gram-negative bacteria are significantly reduced. For instance, the MIC50 of amoxicillin for 412 β -lactamase-producing members of the Enterobacteriaceae family dropped from >128 μ g/mL to 2 μ g/mL in the presence of just 1 μ g/mL of **BRL-42715**.[1] This demonstrates a potent synergistic effect that restores the antibiotic's bactericidal capabilities.[5]

Mechanism of Action

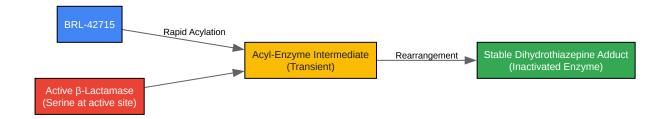


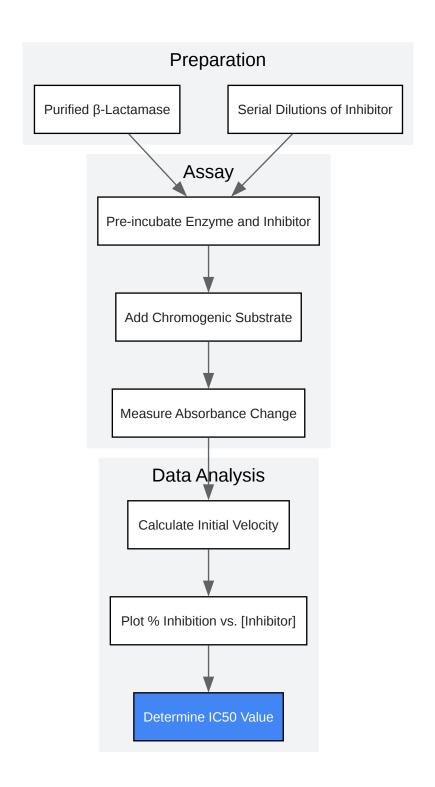




Kinetic studies reveal that **BRL-42715** acts as a rapid and efficient inactivator of active-site serine β -lactamases.[6] The inhibition mechanism for most enzymes involves a 1:1 stoichiometric binding.[6] Upon interaction with the β -lactamase, **BRL-42715** forms a stable acyl-enzyme intermediate, which then undergoes a rearrangement to a dihydrothiazepine derivative, leading to the inactivation of the enzyme.









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References

- 1. Kinetic and physical studies of beta-lactamase inhibition by a novel penem, BRL 42715 -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. [bio-protocol.org]
- 3. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of the beta-lactamase inhibitor BRL 42715 against cephalosporinases produced by Enterobacteriaceae PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases PMC [pmc.ncbi.nlm.nih.gov]
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